1-(Diethylamino)-2-methylpent-1-en-3-one

Medicinal Chemistry Lipophilicity Drug Design

1-(Diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0) is a synthetic acyclic β-enaminone—a chemical class defined by the conjugated N–C=C–C=O motif that confers ambident nucleophilic and electrophilic reactivity. This compound, with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol, possesses a characteristic diethylamino donor group attached to a 2-methylpent-1-en-3-one core.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 57031-58-0
Cat. No. B14615858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylamino)-2-methylpent-1-en-3-one
CAS57031-58-0
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCCC(=O)C(=CN(CC)CC)C
InChIInChI=1S/C10H19NO/c1-5-10(12)9(4)8-11(6-2)7-3/h8H,5-7H2,1-4H3
InChIKeyNQSCQSNNLHDYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0): Enaminone Analogs for Targeted Synthetic and Pharmacological Selection


1-(Diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0) is a synthetic acyclic β-enaminone—a chemical class defined by the conjugated N–C=C–C=O motif that confers ambident nucleophilic and electrophilic reactivity [1]. This compound, with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol, possesses a characteristic diethylamino donor group attached to a 2-methylpent-1-en-3-one core . As a versatile synthon, it is employed in the construction of heterocyclic scaffolds; its distinct substitution pattern creates measurable differences in physicochemical descriptors compared to close analogs, which directly impact its performance in medicinal and synthetic chemistry applications.

Why 1-(Diethylamino)-2-methylpent-1-en-3-one Cannot Be Replaced by Its N-Alkyl or Regioisomeric Analogs


The assumption that any acyclic enaminone can serve as a generic substitute overlooks the critical interplay between its N-alkyl architecture and its core scaffold. The two ethyl groups on the enamine nitrogen of 1-(diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0) impart a quantified elevated lipophilicity (LogP 2.21) relative to both its dimethyl analog (CAS 81609-25-8, LogP 1.43) and its mono-ethylamino analog (CAS 88785-57-3, LogP 1.87) [1]. This lipophilicity difference directly influences membrane passive permeability, blood-brain barrier penetration (CNS MPO desirability), and off-target promiscuity risk [2]. Furthermore, moving the diethylamino substituent from the 1- to the 5-position (CAS 91016-40-9) fundamentally alters the compound's steric hindrance around the nucleophilic enamine carbon, which is the reactive center for regiospecific heterocycle annulation [3]. Such structural modifications are not interchangeable; they uniquely define the compound's reactivity window and are therefore paramount in scientific procurement for specific synthetic or biological screens.

Quantitative Selection Proof: 1-(Diethylamino)-2-methylpent-1-en-3-one vs. Its Key Alternatives


Comparison of Lipophilic Efficiency (LogP) Between Diethylamino, Dimethylamino, and Ethylamino Enaminone Analogs

The predicted partition coefficient (LogP) of 1-(diethylamino)-2-methylpent-1-en-3-one is 2.21 , substantially higher than that of its close N-methylated counterparts. The dimethylamino analog (CAS 81609-25-8) has a LogP of 1.43, while the mono-ethylamino analog (CAS 88785-57-3) shows a LogP of 1.87 [1][2]. This represents a +0.78 LogP unit increase over the dimethyl congener and a +0.34 LogP unit increase over the mono-ethyl analog. In drug design, such shifts can alter the passive permeability and oral absorption of a resulting lead compound by orders of magnitude. This elevated lipophilicity also pushes the compound closer to the optimal CNS MPO desirability range for targets requiring blood-brain barrier penetration [3].

Medicinal Chemistry Lipophilicity Drug Design

Comparison of Topological Polar Surface Area (TPSA) Between Diethylamino and Ethylamino Enaminone Derivatives

The topological polar surface area (TPSA) of 1-(diethylamino)-2-methylpent-1-en-3-one is 20.31 Ų . This contrasts with the measured TPSA of 29.10 Ų for the mono-ethylamino analog [1]. This ~8.8 Ų reduction in TPSA in the diethylamino variant contributes to a more favorable profile for passive membrane diffusion. A TPSA value below 60 Ų is a well-established threshold for good oral bioavailability, and values below 30 Ų are often preferred for achieving high CNS exposure [2]. The lower TPSA of the target compound, compared to its mono-ethyl analog, makes it a superior starting point for projects focused on intracellular or central nervous system targets.

ADME Blood-Brain Barrier Drug-like Properties

Steric Bulk and Regioselectivity: Distinction from the 5-(Diethylamino) Regioisomer

The nucleophilic enaminone C-1 carbon, carrying the diethylamino group, is the primary site for electrophilic attack and subsequent cyclization. In 1-(diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0), the amino group is directly attached to this reactive center, providing the maximum electron-donating effect via resonance. In sharp contrast, the regioisomeric analog, 5-(diethylamino)-2-methylpent-1-en-3-one (CAS 91016-40-9), separates the amino group from the reactive enone core by two saturated carbon atoms [1]. This structural relocation converts the aniline-type activation to a simple inductive effect, significantly reducing the electron density at C-1 and altering the steric environment, which inevitably leads to lower yields and altered regiochemistry in annulation reactions with electrophiles like hydrazines or guanidines [2].

Organic Synthesis Reactivity Enaminone Chemistry

Molecular Weight and Atom Count Differences Against the Dimethylamino Analog

The molar mass of the target compound is 169.26 g/mol, compared to 141.21 g/mol for its dimethylamino analog [1]. This difference (+28.05 g/mol) corresponds precisely to the presence of an additional C₂H₄ unit. This weight aligns the diethylamino derivative more closely with the 'Rule of Three' ideal for fragment optimization in FBDD, where a 10-20 Da increase per optimization cycle is standard. In contrast, the dimethyl analog, being significantly lighter (C₈H₁₅NO), offers less initial complexity and may require additional synthetic steps to reach an optimized lead, whereas the target compound presents a more advanced and elongated starting fragment [2].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Optimal Procurement Scenarios for 1-(Diethylamino)-2-methylpent-1-en-3-one (CAS 57031-58-0)


CNS Drug Discovery Programs Targeting the Blood-Brain Barrier

For medicinal chemistry teams optimizing a lead series for a central nervous system (CNS) target, 1-(diethylamino)-2-methylpent-1-en-3-one should be selected over its more polar mono-ethylamino (TPSA 29.1 Ų) or dimethylamino (LogP 1.43) analogs . Its combination of a high logP (2.21) and a low TPSA (20.31 Ų) suggests superior passive blood-brain barrier permeability, making it a strategically advanced building block for CNS MPO-compliant libraries. This reduces the number of synthetic optimization cycles needed to overcome permeability hurdles.

Specific Heterocyclic Annulations as a Key Synthetic Intermediate

Research groups focusing on the synthesis of pyrazoles, pyrimidines, or isoxazoles should procure the 1-(diethylamino) regioisomer (CAS 57031-58-0) specifically [1]. In contrast to the 5-(diethylamino) analog, which lacks direct conjugation with the enone, this compound ensures regioselective electrophilic attack at C-1. This predictable reactivity is essential for achieving high yields in regioselective cyclocondensation reactions with hydrazines or hydroxylamine, a feature not shared by its non-conjugated positional isomer.

Late-Stage Fragment Elaboration for Lead Optimization

Compared to the simpler dimethylamino enaminone fragment (141.21 g/mol), this diethylamino variant (169.26 g/mol) offers a scalable, pre-optimized molecular weight advantage for fragment-based drug discovery (FBDD) [2]. Its increased molecular complexity (C10 vs. C8) aligns with an initial 'fragment elaboration' step, enabling teams to explore chemical space more efficiently and transition faster from hit identification to lead optimization without synthesizing the core from scratch.

Quote Request

Request a Quote for 1-(Diethylamino)-2-methylpent-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.